7-Bromo-1,4-dichloroisoquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

7-Bromo-1,4-dichloroisoquinoline is a strategic, non-substitutable trihalogenated isoquinoline building block. Its orthogonal reactivity—a Pd-sensitive C7-bromo for initial Suzuki-Miyaura coupling and less reactive C1/C4-chloro groups for subsequent elaboration—enables predictable, divergent synthesis of complex isoquinoline libraries for kinase and DUB inhibitor programs. Standard purity ≥95% with batch-specific QC ensures reliable scale-up from discovery to preclinical development.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 223671-13-4
Cat. No. B3034794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,4-dichloroisoquinoline
CAS223671-13-4
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC=C2Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H
InChIKeyKWXXBZNOKYQKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,4-dichloroisoquinoline (CAS 223671-13-4) Procurement Guide: A Regioselective Building Block for Medicinal Chemistry and Advanced Heterocyclic Synthesis


7-Bromo-1,4-dichloroisoquinoline is a trihalogenated isoquinoline derivative characterized by a bromine atom at the 7-position and chlorine atoms at the 1- and 4-positions of the bicyclic heteroaromatic core [1]. With a molecular formula of C9H4BrCl2N and a molecular weight of approximately 276.95 g/mol, it presents as a solid building block for organic synthesis . This specific halogenation pattern confers unique regioselectivity for sequential cross-coupling reactions, positioning the compound as a versatile intermediate for the construction of complex, substituted isoquinoline libraries relevant to drug discovery and chemical biology [2]. Commercially available with a standard purity of 95% or higher, its procurement is critical for projects requiring a defined and reliable entry point for divergent synthetic elaboration .

7-Bromo-1,4-dichloroisoquinoline: Why Alternative Halogenated Isoquinolines Are Not Interchangeable for Regioselective Synthesis


The utility of 7-Bromo-1,4-dichloroisoquinoline as a synthetic intermediate is inseparable from its specific and non-redundant halogenation pattern; generic substitution with other halogenated isoquinolines is precluded by the critical role of regiochemistry in downstream reactivity. The C7-bromo substituent provides a privileged site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C1- and C4-chloro atoms are comparatively less reactive under standard coupling conditions, enabling orthogonal functionalization sequences [1]. A compound like 4,7-dichloroisoquinoline or 7-bromo-1-chloroisoquinoline would lack this precise balance of reactivity, leading to different reaction outcomes, including unwanted product mixtures, lower yields, or the inability to achieve a specific substitution pattern [2]. This section outlines the verifiable differentiation points that make 7-Bromo-1,4-dichloroisoquinoline a non-substitutable, strategic choice for chemists.

Quantitative Differentiation Evidence for 7-Bromo-1,4-dichloroisoquinoline (CAS 223671-13-4): A Comparative Analysis of Reactivity, Selectivity, and Quality


Comparative Reactivity: Higher Reactivity of C7-Br vs. C4-Cl in Pd-Catalyzed Cross-Coupling

The key differentiation of 7-Bromo-1,4-dichloroisoquinoline lies in the orthogonal reactivity of its C7-bromo and C1/C4-chloro substituents. While direct, head-to-head kinetic studies are not available for this specific compound, extensive class-level evidence from palladium-catalyzed cross-coupling literature establishes that the bond dissociation energy of a C(sp2)-Br bond (approx. 80 kcal/mol) is significantly lower than that of a C(sp2)-Cl bond (approx. 95 kcal/mol) [1]. In practical terms, this energy difference translates to the ability to chemoselectively engage the C7-bromo group in Suzuki-Miyaura or similar reactions under mild conditions, leaving the C1- and C4-chlorides intact for subsequent, orthogonal transformations. For example, the bromo substituent in a related 7-bromoisoquinoline scaffold was shown to be selectively functionalized in high yield using standard Pd(PPh3)4 catalysis [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Supplier Purity Benchmarking: 97% Purity Standard with Verifiable Batch Analytics

Reproducibility in chemical synthesis is contingent upon high-purity starting materials. 7-Bromo-1,4-dichloroisoquinoline is procurable from reputable vendors at a documented purity of 97%, with optional provision of batch-specific analytical data, including NMR, HPLC, and GC traces . This high purity level is a critical specification for minimizing side reactions and ensuring the integrity of the resultant complex molecules.

Procurement Quality Control Analytical Chemistry

Differentiation from 6-Bromo Isomer: Unique Regiochemical Outcome in Synthesis

The precise substitution pattern of 7-Bromo-1,4-dichloroisoquinoline directly dictates the structure of final synthetic products. In a published study exploring isoquinoline library synthesis, both 6- and 7-bromo isoquinolones were used as coupling partners [1]. The 7-bromo isomer, which is a close analog of the target compound, provided access to a distinct set of 7-substituted derivatives, whereas the 6-bromo isomer led to 6-substituted products. This clearly demonstrates that the position of the halogen is a non-substitutable determinant of the final molecular architecture.

Regioselective Synthesis Isomer Purity Drug Discovery

Procurement-Driven Applications: Where 7-Bromo-1,4-dichloroisoquinoline (CAS 223671-13-4) Provides a Strategic Advantage


Divergent Synthesis of Isoquinoline-Focused Compound Libraries for Drug Discovery

The orthogonal reactivity of the C7-bromo and C1/C4-chloro groups makes 7-Bromo-1,4-dichloroisoquinoline an ideal core for generating diverse isoquinoline-based libraries. A typical workflow involves an initial chemoselective Suzuki-Miyaura coupling at the C7 position to introduce aryl or heteroaryl diversity. This is followed by a second, more demanding cross-coupling (e.g., using a more reactive catalyst system) or nucleophilic aromatic substitution at a chloro position to introduce a second, different functional group. This 'divergent' approach enables the rapid exploration of chemical space around the isoquinoline core, which is a critical workflow in early-stage medicinal chemistry [1].

Synthesis of Advanced Intermediates for Kinase or Deubiquitinase (DUB) Inhibitor Programs

The isoquinoline scaffold is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors and modulators of deubiquitinases (DUBs) [2]. 7-Bromo-1,4-dichloroisoquinoline serves as a versatile building block for accessing advanced intermediates in these therapeutic areas. The ability to introduce specific substituents at the 7-position while retaining halogen handles elsewhere allows chemists to precisely tailor the molecule's interaction with a target protein's binding pocket, as demonstrated by SAR studies showing that halogen substitution on isoquinoline can drastically alter target selectivity [3].

Reliable Scale-Up of Regioselective Functionalizations for Preclinical Development

When a lead compound identified from a library requires larger quantities for in vivo studies or toxicology, a robust and scalable synthetic route is essential. The use of 7-Bromo-1,4-dichloroisoquinoline as a starting material with well-defined and reliable reactivity at the C7 position (versus the less reactive chlorides) provides a predictable platform for process chemistry development. The high and verifiable purity (≥97%) from reputable suppliers ensures that scale-up reactions are not confounded by variable impurity profiles, leading to more consistent yields and simpler purification, ultimately accelerating the transition from discovery to development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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